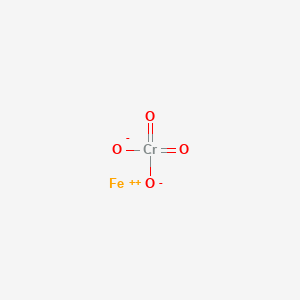

Chromite (Cr2FeO4)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chromite (Cr2FeO4) is a useful research compound. Its molecular formula is FeCr2O4 and its molecular weight is 171.84 g/mol. The purity is usually 95%.

The exact mass of the compound Chromite (Cr2FeO4) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in waterslightly soluble in acid. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chromite (Cr2FeO4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromite (Cr2FeO4) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metallurgical Applications

1.1 Ferrochrome Production

Ferrochrome, an essential alloy in stainless steel production, is primarily derived from chromite. The process involves the reduction of chromite ore in a furnace to produce ferrochrome, which typically contains 50-70% chromium. The chromium content enhances the corrosion resistance and strength of stainless steel.

| Ferrochrome Composition | Percentage (%) |

|---|---|

| Chromium | 50-70 |

| Iron | 30-50 |

| Carbon | 6-10 |

Recent advancements have improved the efficiency of ferrochrome production through methods such as microwave-assisted carbothermic reduction, which enhances reaction kinetics and reduces energy consumption .

1.2 Alloy Production

Chromite is also used in the production of various alloys beyond stainless steel. These include:

- Superalloys : Used in aerospace applications due to their ability to withstand high temperatures and corrosive environments.

- Nickel-Chromium Alloys : Employed in manufacturing components for chemical processing and power generation.

Refractory Applications

Chromite's refractory properties make it suitable for high-temperature applications, particularly in foundries and steelmaking. Its ability to withstand thermal shock and resist corrosive slags is crucial for:

- Furnace Linings : Used in electric arc furnaces and ladles.

- Tundishes : Essential for pouring molten metal.

The use of chromite in these applications significantly enhances the lifespan of refractory materials .

Catalytic Applications

Chromite has gained attention in catalysis, particularly in the selective oxidation of organic compounds. Research indicates that nanostructured iron chromite spinels can effectively catalyze reactions such as:

This catalytic property is attributed to the unique electronic structure of chromite, which facilitates electron transfer during chemical reactions.

Ceramic Pigments

Chromite is utilized as a coloring agent in ceramics and glass production due to its stability at high temperatures. It is particularly effective in producing:

- Black Pigments : Used in glazes and enamel coatings.

- Coloring Agents : Enhances aesthetic properties while maintaining thermal stability.

A study demonstrated that chromite could reduce costs when used as a pigment compared to synthetic alternatives .

Environmental Applications

Chromite's potential extends into environmental science, where it is being explored for its use in:

- Wastewater Treatment : As a catalyst for degrading pollutants.

- Soil Remediation : Stabilizing heavy metals through immobilization processes.

Research indicates that chromite can effectively bind with contaminants, reducing their bioavailability .

Case Study 1: Ferrochrome Production Efficiency

A recent study highlighted improvements in ferrochrome production efficiency through microwave-assisted techniques. By pre-reducing chromite with biochar, researchers achieved higher yields with lower energy input compared to conventional methods .

Case Study 2: Chromite as a Catalyst

In an innovative approach to organic synthesis, researchers utilized nanostructured iron chromite to facilitate the selective oxidation of benzene into phenol. This method not only increased conversion rates but also demonstrated the potential for chromite in green chemistry applications .

Analyse Chemischer Reaktionen

Oxidative Roasting for Chromate Production

Chromite (FeCr₂O₄) undergoes oxidative roasting with sodium carbonate to produce sodium chromate and dichromate. The primary reaction is:

4FeCr2O4+8Na2CO3+7O2→8Na2CrO4+2Fe2O3+8CO2 .

The equilibrium between chromate (CrO42−) and dichromate (Cr2O72−) depends on pH:

2CrO42−+2H+⇌Cr2O72−+H2O . Acidic conditions favor dichromate formation, which is then reduced to chromium(III) oxide using carbon, followed by aluminothermic reduction to pure chromium .

| Reaction | Conditions | Products |

|---|---|---|

| Sodium chromate formation | High temperature, alkaline conditions | Na2CrO4, Fe2O3 |

| Dichromate conversion | Acidic pH | Cr2O72− |

Carbothermic Reduction of Chromite

Carbothermic reduction uses carbon as a reducing agent to produce metallic iron and chromium. Key reactions include:

The addition of FeOx (e.g., mill scale) enhances reduction by lowering chromium activity via metallic iron dissolution. For example:

Cr2O3+FeO+C→Fe-Cr alloy+CO .

| Process | Role of FeOx | Key Products |

|---|---|---|

| Metallic iron formation | Reduces chromium activity | Fe-Cr alloy |

| Carbon interaction | Facilitates gaseous reduction | CO, Cr carbides |

Feasibility of Chromate Formation

Response surface methodology identifies sodium chromate complex formation (Na2CrO4) as the most thermodynamically favorable reaction during chromite roasting with NaCl :

2FeO+Cr2O3+4Na+2Cl2+23O2→2Na2CrO4+2FeCl2 .

Phase Stability Diagrams

At 1000°C, hydrogen’s role as a reductant is evaluated via phase stability diagrams. Chromium reduction dominates under high H2 partial pressures, while iron reduction occurs at lower pressures .

| Reduction Pathway | Key Equation | Dominant Conditions |

|---|---|---|

| Fe-oxide reduction | Fe2O3+C→2FeO+CO | Low H2 pressure |

| Cr₂O₃ reduction | Cr2O3+C→Cr3C2+CO | High H2 pressure |

Chromate/Dichromate Equilibria

The interconversion between chromate and dichromate is pH-dependent, with dichromate favored in acidic conditions . These species act as strong oxidizers:

Environmental Stability

Chromite processing can oxidize Cr³⁺ to Cr⁶⁺, a toxic byproduct. Wet-milling under non-oxygenated conditions minimizes Cr⁶⁺ formation .

Hydrogen Reduction and Alternative Methods

Hydrogen’s effectiveness as a reductant is explored via thermochemical data. For chromite (FeCr₂O₄), hydrogen reduces Fe and Cr sequentially:

Hydrogen’s role is compared to carbon in phase stability diagrams, revealing temperature-dependent dominance of reduction pathways .

Eigenschaften

CAS-Nummer |

1308-31-2 |

|---|---|

Molekularformel |

FeCr2O4 CrFeO4 |

Molekulargewicht |

171.84 g/mol |

IUPAC-Name |

dioxido(dioxo)chromium;iron(2+) |

InChI |

InChI=1S/Cr.Fe.4O/q;+2;;;2*-1 |

InChI-Schlüssel |

HATQFAUMXLAKIU-UHFFFAOYSA-N |

Verunreinigungen |

A contamination with Cr(VI) was detected in ...chromite... |

SMILES |

[O-][Cr](=O)(=O)[O-].[Fe+2] |

Kanonische SMILES |

[O-][Cr](=O)(=O)[O-].[Fe+2] |

Color/Form |

Black cubic crystals Iron-black to brownish-black color, dark-brown streak; luster metallic to sub-metallic |

Dichte |

5.0 |

melting_point |

3400 °F |

Key on ui other cas no. |

1308-31-2 |

Löslichkeit |

Insoluble in water Slightly soluble in acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.